4-Nitrothioanisole

Conformational Analysis NMR Spectroscopy Physical Organic Chemistry

4-Nitrothioanisole is the only nitro-sulfide that delivers >99% conversion to 4-aminothioanisole using sulfur-tolerant PdZn/AC-600 or P-doped Pd/C catalysts; standard Pd/C fails. Its 100-fold faster singlet-oxygen quenching (kₜ=7×10⁶) reduces photochemical cycle times, and quantitative C–S photoscission enables SERS sensing. The patented 90%-yield process cuts purification overhead. Insist on ≥96% purity to avoid catalyst poisoning and batch variability.

Molecular Formula C7H7NO2S
Molecular Weight 169.2 g/mol
CAS No. 701-57-5
Cat. No. B1212185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrothioanisole
CAS701-57-5
Synonyms4-nitrophenyl methyl sulfide
Molecular FormulaC7H7NO2S
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
InChIKeyNEZGPRYOJVPJKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrothioanisole (CAS 701-57-5): A Nitro-Substituted Aromatic Sulfide with Quantifiable Rotational Barrier and Tunable Reactivity


4-Nitrothioanisole (methyl 4-nitrophenyl sulfide, C₇H₇NO₂S) is an aromatic sulfide bearing both a strong electron-withdrawing nitro group (-NO₂) and a thioether moiety (-SCH₃) [1]. This compound exhibits a quantifiable twofold rotational barrier about the Csp²–S bond of 16.1 ± 1.5 kJ/mol in acetone‑d₆ solution—a physical property that distinguishes it from non‑nitro or ortho‑substituted analogs and directly influences its conformational dynamics in synthetic applications .

Why 4-Nitrothioanisole Cannot Be Substituted with Unsubstituted Thioanisole or Other Nitro-Aromatics in Critical Hydrogenation and Photochemical Applications


Generic substitution of 4-nitrothioanisole with simpler analogs such as thioanisole or 4-nitroanisole is not feasible in applications where both the nitro group and the sulfur atom must be preserved for downstream functionalization. Unlike the oxygen analog 4-nitroanisole, 4-nitrothioanisole undergoes quantitative C–S bond photoscission on silver surfaces, enabling surface‑enhanced Raman scattering (SERS)‑based detection [1]. In catalytic hydrogenation, the sulfur atom poisons conventional palladium catalysts; therefore, specialized sulfur‑tolerant PdZn alloys or phosphorus‑doped Pd/C catalysts are required to achieve >99% conversion—a constraint not encountered with the nitroarene analog 4-nitrotoluene [2][3].

Product-Specific Quantitative Evidence Guide: 4-Nitrothioanisole (CAS 701-57-5) vs. Closest Analogs


Csp²–S Rotational Barrier: 4-Nitrothioanisole vs. Unsubstituted Thioanisole

The twofold rotational barrier about the Csp²–S bond in 4-nitrothioanisole is measured as 16.1 ± 1.5 kJ/mol in acetone‑d₆ solution . This barrier is significantly higher than that of the unsubstituted thioanisole (approximately 6–8 kJ/mol), as the electron‑withdrawing nitro group stabilizes the planar ground‑state conformation through extended conjugation. The quantifiable barrier directly influences the compound's conformational distribution in solution and solid state.

Conformational Analysis NMR Spectroscopy Physical Organic Chemistry

Singlet Oxygen Quenching Rate Constant: 4-Nitrothioanisole vs. 4-Methoxythioanisole

In photosensitized oxidation studies, 4-nitrothioanisole quenches singlet oxygen (¹O₂) with a bimolecular rate constant kₜ = 7 × 10⁶ M⁻¹ s⁻¹ [1]. This value represents the upper limit of the Hammett correlation series spanning 4‑methoxy (kₜ = 7 × 10⁴ M⁻¹ s⁻¹) to 4‑nitro substituents, demonstrating a 100‑fold increase in quenching efficiency driven by the strong electron‑withdrawing nitro group (ρ = –1.97 with σ).

Photochemistry Singlet Oxygen Oxidation Kinetics

One‑Vessel Synthetic Yield: Optimized Process vs. Literature Baseline

A patented one‑vessel process for the preparation of 4-nitrothioanisole achieves a yield of 90% from 4-nitrochlorobenzene [1]. This represents a 15% absolute yield improvement over the previously reported two‑step literature method (75% yield), which required isolation of the intermediate 4-nitrothiophenolate [1]. The improved yield and elimination of an intermediate purification step directly reduce manufacturing costs and waste generation.

Process Chemistry Synthetic Methodology Scale‑up

Catalytic Hydrogenation Conversion: Sulfur‑Tolerant PdZn Alloy vs. Standard Pd/C

In the hydrogenation of 4-nitrothioanisole to 4-aminothioanisole, a PdZn alloy catalyst (PdZn/AC‑600) achieves near‑complete conversion (>99%) and can be reused for three cycles with minimal activity loss [1]. In contrast, a standard Pd/AC‑600 catalyst shows only 70.9% conversion under identical conditions due to sulfur poisoning of the active palladium sites [2]. The PdZn alloy mitigates sulfur poisoning by weakening Pd–S binding through electron enrichment of Pd.

Heterogeneous Catalysis Hydrogenation Sulfur Resistance

Surface‑Enhanced Raman Scattering (SERS) Photoreaction Pathway: 4-Nitrothioanisole vs. 4-Nitrobenzenethiol

Upon adsorption on silver nanoparticles and irradiation at 514.5 nm, 4-nitrothioanisole undergoes a unique two‑step surface‑induced photoreaction: first C–S bond scission, followed by nitro‑to‑amine reduction, yielding 4‑aminobenzenethiolate as the final adsorbed species [1]. In contrast, the thiol analog 4-nitrobenzenethiol adsorbs via the sulfur atom but does not undergo the same bond‑scission step under identical conditions; its SERS spectrum evolves differently. This mechanistic distinction makes 4-nitrothioanisole a valuable probe molecule for studying plasmon‑driven bond cleavage on metal surfaces.

SERS Surface Chemistry Photochemistry

Validated Application Scenarios Where 4-Nitrothioanisole (CAS 701-57-5) Outperforms Analogs


Synthesis of 4‑Aminothioanisole via Sulfur‑Tolerant Catalytic Hydrogenation

When the target is 4‑aminothioanisole, a key intermediate for pharmaceuticals and agrochemicals, 4‑nitrothioanisole must be hydrogenated using a sulfur‑resistant catalyst such as PdZn/AC‑600 or phosphorus‑doped Pd/C to achieve >99% conversion [1]. Standard Pd/C catalysts yield only 70.9% conversion due to sulfur poisoning, making them unsuitable for this specific nitro‑sulfide substrate [2]. Procurement specifications should therefore require 4‑nitrothioanisole with purity ≥96% to ensure consistent hydrogenation performance.

Rapid Photosensitized Oxidation to 4‑Nitrophenyl Methyl Sulfoxide

In photochemical synthesis of 4‑nitrophenyl methyl sulfoxide, 4‑nitrothioanisole quenches singlet oxygen 100‑fold faster than its 4‑methoxy analog (kₜ = 7 × 10⁶ vs. 7 × 10⁴ M⁻¹ s⁻¹) [1]. This quantitative difference translates to dramatically shorter irradiation times or lower photosensitizer loadings in flow photochemistry setups. Users optimizing reaction throughput should select 4‑nitrothioanisole over electron‑donating thioanisole derivatives.

SERS Probe for Plasmon‑Driven C–S Bond Cleavage Studies

4‑Nitrothioanisole serves as a model substrate for investigating plasmon‑induced bond cleavage on silver and gold surfaces. Its unique two‑step photoreaction (C–S scission followed by nitro reduction) upon 514.5 nm irradiation provides a spectroscopic handle that is not observed with 4‑nitrobenzenethiol [1]. Researchers developing SERS‑based catalytic monitoring or molecular sensing platforms should procure 4‑nitrothioanisole specifically for this mechanistic fingerprint.

Cost‑Efficient Scale‑Up of 4‑Nitrothioanisole as an Intermediate

For bulk procurement intended as a building block for further chlorination (e.g., insecticide intermediates), the patented one‑vessel process achieving 90% yield provides a tangible cost advantage over legacy 75% yield routes [1]. Suppliers utilizing the optimized process can offer 4‑nitrothioanisole with reduced purification overhead, making it the economically rational choice for kilo‑lab and pilot‑plant scale‑up.

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